molecular formula C11H14N4O B13211401 5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13211401
M. Wt: 218.26 g/mol
InChI Key: KANZEYMMPWGZQG-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a chemical compound with a unique structure that includes a pyrazine ring and a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-pyrazinecarboxaldehyde with isobutylamine, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrazine analogs.

    Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound has potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazine derivatives have shown efficacy.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
  • 5-Methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
  • 2-(Propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

Uniqueness

5-Methyl-2-(propan-2-yl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is unique due to the presence of both a methyl group and an isopropyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-1-pyrazin-2-ylpyrazol-3-one

InChI

InChI=1S/C11H14N4O/c1-8(2)14-11(16)6-9(3)15(14)10-7-12-4-5-13-10/h4-8H,1-3H3

InChI Key

KANZEYMMPWGZQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C2=NC=CN=C2)C(C)C

Origin of Product

United States

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